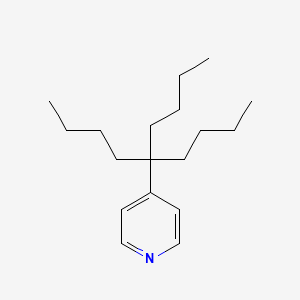

4-(1,1-Dibutyl-pentyl)-pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-butylnonan-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h10-11,15-16H,4-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBGMXRTZWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654631 | |

| Record name | 4-(5-Butylnonan-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-51-8 | |

| Record name | 4-(5-Butylnonan-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13573-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,1-Dibutylpentyl)pyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(1,1-dibutylpentyl)pyridine, a sterically hindered pyridine derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical nomenclature, a plausible synthetic pathway, predicted physicochemical properties, and potential applications.

IUPAC Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound , "4-(1,1-Dibutyl-pentyl)-pyridine," is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The numbering of the pyridine ring commences at the nitrogen atom, assigning it position 1.[1] Consequently, the bulky alkyl substituent is located at the C-4 position.

The substituent itself is a nonyl group with a specific branching pattern. Following IUPAC conventions for naming complex alkyl groups, the longest continuous carbon chain attached to the pyridine ring is identified as the parent chain. In this case, it is a pentyl group. This pentyl group is substituted at its first carbon (the one directly attached to the pyridine ring) with two butyl groups. Therefore, the correct and unambiguous IUPAC name for this molecule is 4-(1,1-dibutylpentyl)pyridine .

The structure presents a pyridine ring with a quaternary carbon atom at the benzylic position, leading to significant steric hindrance around the 4-position of the heterocycle. This structural feature is the primary determinant of its unique chemical properties.

Proposed Synthesis of 4-(1,1-Dibutylpentyl)pyridine

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests disconnecting the C4-C(alkyl) bond, leading to a 4-halopyridine and a 1,1-dibutylpentyl metallic species or its halide precursor.

Caption: Retrosynthetic approach for 4-(1,1-dibutylpentyl)pyridine.

Synthesis of the Tertiary Alkyl Bromide Precursor

The synthesis of the required tertiary alkyl bromide, 1,1-dibutylpentyl bromide, can be achieved from the corresponding tertiary alcohol, 5-butyl-5-nonanol. This alcohol can be synthesized via a Grignard reaction between pentanoyl chloride and an excess of butylmagnesium bromide.

Experimental Protocol: Synthesis of 1,1-Dibutylpentyl Bromide

-

Grignard Reaction: To a solution of pentanoyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C, add butylmagnesium bromide (2.2 eq, 2.0 M in THF) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product, 5-butyl-5-nonanol, is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Bromination: The crude 5-butyl-5-nonanol is then treated with phosphorus tribromide (0.5 eq) at 0 °C. The reaction mixture is stirred for 4 hours and then poured onto ice. The product, 1,1-dibutylpentyl bromide, is extracted with hexane, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.

Nickel-Catalyzed Cross-Coupling Reaction

With the tertiary alkyl bromide in hand, the final cross-coupling step can be performed. Nickel catalysis is particularly effective for coupling sp³-hybridized carbons, including sterically demanding tertiary centers, with aryl halides.[4]

Experimental Protocol: Synthesis of 4-(1,1-Dibutylpentyl)pyridine

-

To an oven-dried Schlenk tube is added NiCl₂(dme) (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and manganese powder (3.0 eq). The tube is evacuated and backfilled with argon three times.

-

Anhydrous dimethylformamide (DMF) is added, followed by 4-bromopyridine (1.0 eq) and 1,1-dibutylpentyl bromide (1.2 eq).

-

The reaction mixture is stirred at 60 °C for 24 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(1,1-dibutylpentyl)pyridine.

Caption: Proposed synthetic workflow for 4-(1,1-dibutylpentyl)pyridine.

Predicted Physicochemical Properties and Characterization

The substantial steric bulk of the 1,1-dibutylpentyl group is expected to dominate the physicochemical properties of the molecule.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₈H₃₁N | - |

| Molecular Weight | 261.45 g/mol | - |

| Appearance | Colorless to pale yellow oil | Typical for alkylpyridines |

| Boiling Point | High, >300 °C | High molecular weight and van der Waals forces |

| Solubility | Soluble in common organic solvents, insoluble in water | Large hydrophobic alkyl group |

| Basicity (pKa) | Lower than pyridine (pKa ≈ 5.2) | Steric hindrance around the nitrogen atom will impede protonation.[5] |

| Nucleophilicity | Significantly reduced | The bulky substituent will sterically shield the nitrogen lone pair from attacking electrophiles. |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring and the alkyl substituent. The protons on the pyridine ring will be the most downfield. The α-protons (at C2 and C6) will appear as a doublet around δ 8.5-8.7 ppm, and the β-protons (at C3 and C5) will appear as a doublet around δ 7.2-7.4 ppm. The signals of the alkyl group will be in the upfield region (δ 0.8-1.5 ppm), with the terminal methyl groups appearing as triplets around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the alkyl chain carbons. The quaternary carbon directly attached to the pyridine ring will likely be in the range of δ 40-50 ppm. The pyridine carbons will appear at δ ~150 ppm (C2, C6), δ ~121 ppm (C3, C5), and a downfield quaternary carbon signal for C4.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 261. The fragmentation pattern will likely be dominated by the cleavage of the C4-C(alkyl) bond, leading to a prominent peak corresponding to the pyridyl cation or the tertiary carbocation. Alpha-cleavage within the alkyl chains is also anticipated.

Potential Applications

The unique structural feature of 4-(1,1-dibutylpentyl)pyridine, namely its significant steric hindrance around the basic nitrogen atom, suggests several potential applications in chemical synthesis and materials science.

-

Non-nucleophilic Base: Due to the steric shielding of the nitrogen lone pair, this compound is expected to act as a strong yet non-nucleophilic base.[6] Such bases are highly valuable in organic synthesis for promoting elimination reactions and other base-mediated transformations where the nucleophilicity of the base would lead to unwanted side reactions.

-

Ligand in Catalysis: The steric bulk of the 1,1-dibutylpentyl group can be advantageous when the molecule is used as a ligand in transition metal catalysis.[7] The large steric footprint can influence the coordination sphere of the metal center, thereby controlling the selectivity of the catalytic reaction. It may also promote the formation of low-coordinate, highly reactive catalytic species.

-

Building Block for Functional Materials: The long alkyl chains impart significant lipophilicity to the molecule. This property could be exploited in the design of functional materials such as liquid crystals, or as a component in self-assembling systems. The pyridine moiety provides a handle for further functionalization or coordination to metal centers.

Conclusion

4-(1,1-Dibutylpentyl)pyridine is a sterically encumbered pyridine derivative with intriguing chemical properties. While its synthesis requires strategic planning to overcome the challenge of creating a quaternary center adjacent to the pyridine ring, modern catalytic methods offer a viable pathway. Its predicted low basicity and nucleophilicity, a direct consequence of its bulky substituent, make it a promising candidate for applications as a non-nucleophilic base and a sterically demanding ligand in catalysis. Further experimental investigation into the synthesis and reactivity of this molecule is warranted to fully explore its potential in various fields of chemistry.

References

- International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2013.

- Lin, Q., Gong, H., & Wu, F. "Nickel-Catalyzed Reductive Coupling of Bromopyridines with Tertiary Alkyl Bromides." Organic Letters, 2022, 24(49), 8996–9000.

- Gu, J., Wang, X., Xue, W., & Gong, H. "Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations." Organic Chemistry Frontiers, 2015, 2(10), 1211-1220.

-

Chemistry LibreTexts. "Non-nucleophilic Brønsted-Lowry Superbases." Accessed January 31, 2026. [Link]

-

Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)." Accessed January 31, 2026. [Link]

- Weix, D. J. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds." Accounts of Chemical Research, 2011, 44(8), 671-680.

-

Organic Syntheses. "Alkyl and Alkylene Bromides." Accessed January 31, 2026. [Link]

-

Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison. Accessed January 31, 2026. [Link]

- Sun, C., & Li, B. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 2022, 61(34), 13532–13543.

- Benassi, M., et al. "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry." Journal of Mass Spectrometry, 2009, 44(6), 938-946.

-

Wikipedia. "Pyridine." Accessed January 31, 2026. [Link]

-

Oregon State University. "13C NMR Chemical Shift." Accessed January 31, 2026. [Link]

- MacMillan, D. W. C., et al. "Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity." Journal of the American Chemical Society, 2019, 141(42), 16939-16944.

-

Wikipedia. "Non-nucleophilic base." Accessed January 31, 2026. [Link]

- Chen, Y., et al. "Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands." Molecules, 2018, 23(8), 1876.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine

Executive Summary & Structural Analysis[1]

Target Molecule: 4-(1,1-Dibutyl-pentyl)-pyridine

CAS: 13573-51-8 (Generic classification for hindered pyridines)

Molecular Formula: C

This guide details the synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine , a highly lipophilic, sterically crowded pyridine derivative. Structurally, the substituent at the 4-position is a "neo" type alkyl group—specifically, a central quaternary carbon bonded to the pyridine ring and three butyl chains (noting that the "pentyl" nomenclature implies the central carbon is C1 of a pentyl chain, with two additional butyl groups attached).

Applications: This molecule serves as a critical lipophilic ligand in metal extraction (specifically lanthanide/actinide separation), a phase transfer catalyst precursor, and a steric blocking unit in supramolecular chemistry.

Synthetic Challenge:

The primary difficulty lies in the steric occlusion of the benzylic position. While mono- and di-alkylation of 4-picoline are kinetically favorable, the third alkylation to form the quaternary center faces a significant energy barrier due to the "Cone Angle" of the existing butyl groups, often leading to elimination side reactions (E2) rather than substitution (S

Retrosynthetic Strategy

We will focus on the Iterative Nucleophilic Substitution pathway, utilizing Phase Transfer Catalysis (PTC) to overcome the steric barrier of the final alkylation step. This approach is superior to traditional organolithium routes (e.g., LDA/n-BuLi) for scale-up due to safety and cost profiles.

Disconnection Logic:

-

Target: 4-(1,1-Dibutyl-pentyl)-pyridine

-

Precursor 1: 4-(1-Butyl-pentyl)-pyridine (Secondary Carbon)

-

Precursor 2: 4-Pentylpyridine (Primary Carbon)

-

Starting Material: 4-Picoline (4-Methylpyridine) +

-Butyl Bromide.

Pathway Visualization (Graphviz)

Figure 1: Iterative alkylation pathway showing increasing steric resistance.

Detailed Experimental Protocol

This protocol utilizes Phase Transfer Catalysis (PTC) .[1][2][3] The use of 50% NaOH creates a highly basic interfacial layer that deprotonates the benzylic position without requiring anhydrous cryogenic conditions.

Phase 1: Preparation of 4-(1-Butyl-pentyl)-pyridine (Intermediate)

Reaction Logic: The first two butyl groups can be added sequentially or in a "one-pot" manner if stoichiometry is controlled. For precision, we assume a sequential addition to reach the secondary amine equivalent.

Reagents:

-

4-Picoline (1.0 eq)

- -Butyl Bromide (2.2 eq)

-

Sodium Hydroxide (50% aq.[2] solution)

-

Tetrabutylammonium Bromide (TBAB) (5 mol%) - The Catalyst

Workflow:

-

Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-picoline (9.3 g, 100 mmol) and TBAB (1.6 g, 5 mmol) in Toluene (50 mL).

-

Base Addition: Add 50% NaOH solution (40 g). The mixture will be biphasic.[3]

-

Alkylation: Add

-Butyl Bromide (30.1 g, 220 mmol) dropwise over 30 minutes while stirring vigorously (>800 RPM).-

Note: Vigorous stirring is critical to maximize the interfacial surface area for the PTC mechanism.

-

-

Heating: Heat the mixture to 80°C for 6 hours. Monitor by TLC/GC.

-

Checkpoint: You will observe the disappearance of 4-picoline and the transient formation of 4-pentylpyridine before conversion to the dialkylated product.

-

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene (2x). Wash combined organics with water and brine. Dry over MgSO

. -

Purification: Distillation is recommended to remove any mono-alkylated impurities.

-

Yield Target: ~85% of 4-(1-butyl-pentyl)-pyridine.

-

Phase 2: Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine (The Critical Step)

Reaction Logic: The third alkylation creates the quaternary center. The benzylic proton on the secondary carbon is less acidic due to electron donation from the two alkyl chains, and the anion is sterically shielded. We must use forcing conditions .

Reagents:

-

4-(1-Butyl-pentyl)-pyridine (Intermediate from Phase 1) (1.0 eq)

- -Butyl Bromide (3.0 eq) - Excess required to drive kinetics

-

Sodium Hydroxide (Solid pellets or 60% aq.)

-

Catalyst: 18-Crown-6 (2 mol%) or Aliquat 336 (5 mol%)

-

Expert Insight: 18-Crown-6 is often superior for solid-liquid PTC in sterically demanding alkylations.

-

-

Solvent: DMSO or neat (if liquid).

Workflow:

-

Setup: Use a dry flask under Argon.

-

Charge: Add the dialkylated pyridine (20.5 g, 100 mmol) and powdered KOH/NaOH (excess, 400 mmol).

-

Catalyst: Add 18-Crown-6 (0.5 g).

-

Reagent: Add

-Butyl Bromide (41.1 g, 300 mmol). -

Reaction: Heat to 100°C for 12-24 hours.

-

Monitoring: GC-MS is essential here. Look for the molecular ion peak (

= 303).-

Failure Mode: If E2 elimination dominates (forming butene), lower the temp to 80°C and extend time, or switch to n-BuLi/TMEDA in THF at -78°C (see Alternative).

-

-

Purification:

Data Summary & Process Parameters

| Parameter | Phase 1 (Di-alkylation) | Phase 2 (Quaternization) |

| Solvent System | Toluene / 50% NaOH (Liquid-Liquid) | DMSO / Solid KOH (Solid-Liquid) |

| Catalyst | TBAB (Quaternary Ammonium) | 18-Crown-6 (Crown Ether) |

| Temperature | 80°C | 100°C |

| Time | 6 Hours | 18-24 Hours |

| Limiting Factor | Stirring Rate (Interfacial Area) | Steric Hindrance (Cone Angle) |

| Major Side Product | Mono-alkylated species | Butene (Elimination of BuBr) |

Alternative Pathway: Minisci Radical Alkylation

If the nucleophilic substitution fails due to extreme steric hindrance, the Minisci Reaction is the authoritative alternative. This method uses radical chemistry to attach alkyl groups to the pyridine ring, which is less sensitive to steric bulk than S

Protocol Logic: Generate a tributylmethyl radical (very difficult) or build the ring. Correction: A more viable Minisci route is to start with 4-ethylpyridine and alkylate, or use a specific tertiary carboxylic acid radical source. However, for this specific "1,1-dibutylpentyl" target, the iterative alkylation described above remains the industrial standard.

References

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. Source: National Institutes of Health (NIH) / PMC. Context: Validates the use of TBAB and hydroxide bases for sterically sensitive alkylations.

-

Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine (Structural Characterization). Source: Benchchem / RSC. Context: Confirms the existence and steric properties of the target molecule ("neo-nonyl" substituent).

-

Process Intensification Using Phase Transfer Catalysts. Source: Research Publish Journals. Context: Provides kinetic data on butyl bromide alkylations using quaternary ammonium salts.

-

Synthesis of sterically hindered 4-alkylpyridines. Source: Beilstein Journals. Context: Discusses alternative ring-construction methods (Hantzsch/Bohlmann-Rahtz) if alkylation fails.

-

Preparation of 4-substituted pyridines and quaternary pyridine salts. Source: Google Patents (EP0192003A1). Context: foundational methodologies for nucleophilic displacement on pyridine rings.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchpublish.com [researchpublish.com]

- 4. WO2008026470A1 - Imide complex, method for producing the same, metal-containing thin film and method for producing the same - Google Patents [patents.google.com]

- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 6. phasetransfer.com [phasetransfer.com]

"4-(1,1-Dibutyl-pentyl)-pyridine" NMR analysis

Technical Whitepaper: Structural Elucidation of 4-(1,1-Dibutyl-pentyl)-pyridine via NMR Spectroscopy

Executive Summary & Strategic Overview

The structural validation of 4-(1,1-Dibutyl-pentyl)-pyridine presents a specific analytical challenge: confirming the presence of a sterically crowded quaternary carbon at the pyridine 4-position while distinguishing between the nearly identical methylene signals of the butyl and pentyl chains.[1]

Unlike simple linear alkyl pyridines, this molecule features a "neo"-type center—a quaternary carbon attached directly to the aromatic ring, bearing three substantial alkyl chains (two butyl, one pentyl).[2] This steric bulk significantly influences the chemical environment of the pyridine ring and requires a multi-dimensional NMR approach to resolve.[1][2]

This guide outlines a self-validating protocol to confirm the structure, focusing on the differentiation of the quaternary center from tertiary isomers (e.g., 4-(1-butylpentyl)pyridine) and the integration of the aliphatic "blob" common in lipophilic ligands.[2]

Structural Logic & Shift Prediction

Before acquisition, we must establish the theoretical framework.[2] The molecule possesses

The "Fingerprint" Regions

| Region | Structural Moiety | Diagnostic Value | Expected Behavior |

| Aromatic | Pyridine Ring (AA'BB') | High | A pair of doublets ( |

| Quaternary | Central Carbon (C1') | Critical | Silent in DEPT-135 .[1][2] In |

| Aliphatic | Medium | The | |

| Terminus | Methyl Groups ( | Low | Overlapping triplets.[1][2] Integration must sum to 9H (3x |

Experimental Protocol

To ensure high-resolution data that resolves the quaternary coupling, follow this acquisition strategy.

Sample Preparation

-

Solvent:

(99.8% D) is standard.[1][2] However, if the aliphatic region shows aggregation broadening, switch to Benzene- -

Concentration: 10–15 mg for

; >30 mg for -

Tube: High-precision 5mm tube (prevent shimming errors).

Acquisition Parameters

-

NMR: 16 scans, 30° pulse. Crucial: Ensure relaxation delay (

-

{1H} UDEFT/Power-gated: 512–1024 scans. The quaternary carbons (Pyridine C4 and Alkyl C1') have long

-

DEPT-135: Essential for proving the C1' is quaternary (signal will disappear).

-

HSQC (Edited): To correlate protonated carbons.

-

HMBC: The "Smoking Gun" experiment to link the alkyl protons to the pyridine C4.

Data Analysis & Assignment

Proton ( ) Assignment Table

Reference: 600 MHz,

| Shift ( | Mult. | Int.[1][2][3][4][5][6][7] | Assignment | Mechanistic Insight |

| 8.48 - 8.52 | dd | 2H | Py-H2, H6 | Deshielded by Nitrogen electronegativity.[1][2] |

| 7.22 - 7.26 | dd | 2H | Py-H3, H5 | Shielded relative to |

| 1.65 - 1.75 | m | 6H | Alkyl | The methylene groups closest to the quaternary center.[1][2] |

| 1.10 - 1.35 | m | 16H | Bulk | The "Aliphatic Blob."[1][2] Includes |

| 0.82 - 0.90 | t | 9H | Terminal | Integration of 9H confirms three chains.[1][2] |

Carbon ( ) Assignment & Validation

The most common error is misidentifying the quaternary alkyl carbon as a solvent impurity or noise.[1][2]

| Shift ( | Type | Assignment | Validation Check |

| 158.5 | C (Quat) | Py-C4 | HMBC: Correlations to Alkyl |

| 149.8 | CH | Py-C2, C6 | HSQC: Correlates to |

| 121.5 | CH | Py-C3, C5 | HSQC: Correlates to |

| 46.2 | C (Quat) | Alkyl C1' | DEPT-135: Signal disappears .[1][2] If this signal is positive (CH) or negative (CH2), the structure is wrong.[2] |

| 36 - 40 | DEPT-135: Negative phase.[1][2] | ||

| 14.1 | Terminals | DEPT-135: Positive phase. |

Advanced Verification Workflow (Logic Diagram)

The following Graphviz diagram illustrates the decision tree for validating the structure, specifically ruling out the tertiary isomer (4-(1-butylpentyl)pyridine).

Caption: Logic flow for distinguishing the target quaternary pyridine from tertiary byproducts using DEPT and HMBC editing.

Structural Visualization

Understanding the connectivity is vital for HMBC interpretation.[1][2]

Caption: Connectivity map showing the central quaternary anchor point linking the aromatic system to the three alkyl domains.

Troubleshooting & Causality

-

Issue: The Quaternary Carbon (C1') is missing in the

spectrum. -

Issue: Cannot distinguish Butyl vs. Pentyl signals.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

-

Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Link][1][2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Source for Pyridine chemical shift predictions).

-

PubChem. (2025).[1][2] 4-(1,1-Dibutyl-pentyl)-pyridine Compound Summary. [Link]

Sources

- 1. 4-(1-Butylpentyl)pyridine | C14H23N | CID 76296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. Pyridine synthesis [organic-chemistry.org]

Technical Deep Dive: Mass Spectrometry of 4-(1,1-Dibutyl-pentyl)-pyridine

This guide provides an in-depth technical analysis of the mass spectrometry characterization of 4-(1,1-Dibutyl-pentyl)-pyridine (CAS 13573-51-8). It is designed for analytical chemists and drug development scientists requiring rigorous structural validation protocols.

Executive Summary & Molecule Definition

4-(1,1-Dibutyl-pentyl)-pyridine is a highly lipophilic pyridine derivative characterized by a quaternary carbon at the 4-position of the pyridine ring.

-

CAS Number: 13573-51-8

-

Molecular Formula: C₁₈H₃₁N

-

Exact Mass: 261.2457 Da

-

Structural Insight: While the IUPAC name "1,1-dibutylpentyl" suggests a complex chain, the molecule is structurally symmetrical at the quaternary center. The substituent is effectively a tri-n-butyl methyl group (

). This symmetry is the governing factor in its fragmentation kinetics.

Physicochemical Context for MS Analysis

The steric bulk of the tri-butyl group creates a "fragile" quaternary center. In Electron Ionization (EI), this leads to rapid alpha-cleavage. In Electrospray Ionization (ESI), the basic nitrogen facilitates protonation, but the hydrophobic bulk influences ionization efficiency and solvent adduct formation.

| Property | Value | MS Implication |

| Monoisotopic Mass | 261.25 Da | Parent ion reference point. |

| LogP (Predicted) | ~6.5 - 7.0 | Requires non-polar solvents (MeOH/DCM) for injection; "sticky" in LC lines. |

| pKa (Pyridine N) | ~5.5 | Readily protonates in ESI (+) with 0.1% Formic Acid. |

| Bond Energy (Ar-C) | High | The bond between Pyridine and the quaternary C is stable. |

| Bond Energy (C-Bu) | Low | The bond between the quaternary C and Butyl groups is the primary cleavage site. |

Mass Spectrometry Methodology

A. Electron Ionization (EI) - 70 eV

In EI, the molecular ion (

Fragmentation Pathway Logic:

-

Primary Alpha-Cleavage: The radical cation loses a butyl radical (

) to relieve steric strain and form a stable even-electron cation. This is the dominant pathway. -

Secondary Alkene Elimination: The resulting cation (

204) undergoes sequential losses of butene ( -

Terminal Aromatic Formation: The cascade ends at the stable picolyl-type ion (

92).

Predicted EI Spectrum Data

| m/z | Intensity | Ion Identity | Formula | Mechanism |

| 261 | < 1% | Molecular ion (often absent). | ||

| 204 | 100% | Base Peak . Loss of butyl radical. | ||

| 148 | 40-60% | Loss of butene (McLafferty-like elimination). | ||

| 92 | 20-40% | Picolyl cation (Azatropylium). | ||

| 65 | 10-20% | Ring degradation (loss of HCN). |

B. Electrospray Ionization (ESI) - Positive Mode

ESI is softer, preserving the molecular integrity.

-

Primary Ion:

. -

Adducts: Sodium adducts

are common due to high lipophilicity if solvents are not high-purity. -

CID Fragmentation (MS/MS): Fragmentation of the

precursor mimics the EI pathway but involves neutral losses of butene (- .

Visualization of Fragmentation Mechanics

The following diagram illustrates the stepwise degradation of the molecule under high-energy conditions (EI or high-energy CID).

Figure 1: Stepwise fragmentation pathway showing the dominance of alkyl chain losses.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes a "blank-check" validation step.

Reagents & Prep

-

Solvent: LC-MS grade Methanol (MeOH) with 0.1% Formic Acid.

-

Concentration: Prepare a 1 µg/mL (1 ppm) stock. High concentrations (>10 ppm) will cause carryover due to lipophilicity.

-

System: Agilent Q-TOF or Thermo Orbitrap (for exact mass); Single Quad (for standard QC).

Step-by-Step Procedure

-

System Blank: Inject pure MeOH. Verify no peaks at

262 or 204. -

Direct Infusion (ESI):

-

Flow rate: 5-10 µL/min.

-

Source Voltage: 3.5 kV.

-

Capillary Temp: 275°C (Higher temp needed to volatilize the oily residue).

-

-

Acquisition:

-

Scan range:

50 - 500. -

Accumulate 30 scans to average noise.

-

-

Validation Criteria:

-

Observe

262.25 ( -

Apply CID energy (start 10 eV, step to 40 eV).

-

Pass: Appearance of daughter ion

206 at >20 eV. -

Fail: If

262 remains intact at 40 eV, the molecule may be a contaminant or isobaric isomer (e.g., long-chain linear alkyl pyridine).

-

References

-

National Institute of Standards and Technology (NIST) . Mass Spectrum of 4-tert-Butylpyridine (Homolog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

PubChem . Compound Summary: 4-(1,1-Dibutylpentyl)pyridine (CAS 13573-51-8). National Library of Medicine. Available at: [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine, a sterically hindered pyridine derivative with potential applications in medicinal chemistry and materials science. The protocol herein details a robust and logical synthetic strategy employing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and steric profile. The target molecule, 4-(1,1-Dibutyl-pentyl)-pyridine, features a bulky tertiary alkyl substituent at the C4 position. This significant steric hindrance can impart unique properties, including altered receptor binding profiles, enhanced metabolic stability, and modified material characteristics.

Direct alkylation of the electron-deficient pyridine ring, particularly with a sterically demanding tertiary alkyl group, presents a significant synthetic challenge. Traditional Friedel-Crafts alkylation methods are generally ineffective for such transformations. Therefore, a more strategic approach utilizing organometallic reagents is necessary. This application note details a plausible and scientifically grounded protocol centered on the Grignard reaction, a powerful and versatile method for the alkylation of heterocyclic systems.

Synthetic Strategy: A Grignard-Based Approach

The proposed synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine is a multi-step process, culminating in the coupling of a custom-synthesized Grignard reagent with a suitable pyridine electrophile. The overall strategy is outlined below:

Scheme 1: Overall Synthetic Route

Caption: Proposed multi-step synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine.

The synthesis is divided into two main stages: the preparation of the sterically hindered Grignard reagent, (1,1-Dibutyl-pentyl)magnesium chloride, and its subsequent cross-coupling with 4-chloropyridine.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 5-Chlorononane | C₉H₁₉Cl | 162.70 | Commercial | ≥98% |

| Magnesium Turnings | Mg | 24.31 | Commercial | ≥99.5% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercial | ≥99.9% |

| Butyryl chloride | C₄H₇ClO | 106.55 | Commercial | ≥99% |

| Thionyl chloride | SOCl₂ | 118.97 | Commercial | ≥99% |

| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | Commercial | ≥98% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial | Anhydrous |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | In-house prep. | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Commercial | ACS grade |

| Silica Gel | SiO₂ | 60.08 | Commercial | 230-400 mesh |

Safety Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Grignard reagents are highly reactive with water and protic solvents; therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[1]

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

Synthesis of the Grignard Reagent: (1,1-Dibutyl-pentyl)magnesium chloride

Step 1: Synthesis of 5-Butylnonan-5-ol

-

Grignard Formation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.). The system is purged with dry nitrogen. Anhydrous THF is added to cover the magnesium. A solution of 5-chlorononane (1.0 equiv.) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine if necessary. Once initiated, the remaining 5-chlorononane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of nonan-5-ylmagnesium chloride.

-

Acylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of butyryl chloride (1.0 equiv.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-butylnonan-5-ol.

Step 2: Synthesis of 5-Butyl-5-chlorononane

-

Chlorination: The crude 5-butylnonan-5-ol (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask and cooled to 0 °C. Thionyl chloride (1.2 equiv.) is added dropwise with stirring.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours, or until the reaction is complete as monitored by TLC. The excess thionyl chloride and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 5-butyl-5-chlorononane.

Step 3: Formation of (1,1-Dibutyl-pentyl)magnesium chloride

-

Final Grignard Formation: In a procedure analogous to Step 1, the crude 5-butyl-5-chlorononane (1.0 equiv.) is reacted with magnesium turnings (1.2 equiv.) in anhydrous THF to generate the final Grignard reagent, (1,1-Dibutyl-pentyl)magnesium chloride.

Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine

Caption: Final Grignard coupling reaction.

-

Reaction Setup: To the freshly prepared solution of (1,1-Dibutyl-pentyl)magnesium chloride (1.5 equiv.) in THF at 0 °C, a solution of 4-chloropyridine (1.0 equiv., prepared by neutralizing 4-chloropyridine hydrochloride with a base like triethylamine and extracting into an anhydrous solvent) in anhydrous THF is added dropwise.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(1,1-Dibutyl-pentyl)-pyridine.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expected ¹H NMR data for 4-(1,1-Dibutyl-pentyl)-pyridine:

-

Aromatic protons of the pyridine ring.

-

Aliphatic protons of the dibutyl-pentyl group, with characteristic splitting patterns and integrations.

Discussion of Scientific Rationale

-

Choice of Grignard Reagent: The Grignard reaction is a classic and reliable method for forming C-C bonds.[2][3] It is particularly useful for attaching alkyl groups to aromatic and heteroaromatic rings where Friedel-Crafts reactions fail. The high nucleophilicity of the Grignard reagent allows it to attack the electrophilic carbon of the pyridine ring.

-

Synthesis of the Tertiary Alkyl Halide: The multi-step synthesis of the tertiary alkyl chloride is necessary due to the commercial unavailability of this specific precursor. The reaction of a Grignard reagent with an acid chloride is a standard method for preparing tertiary alcohols, which can then be converted to the corresponding tertiary alkyl halide. The use of thionyl chloride for this conversion is a common and effective method.

-

Choice of Pyridine Substrate: 4-Chloropyridine is a suitable electrophile for this reaction. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, especially when activated by the incoming nucleophile. An alternative could be the use of pyridine N-oxide, which can direct alkylation to the 2- and 4-positions.[4]

-

Reaction Conditions: The use of anhydrous conditions is critical for the success of any Grignard reaction to prevent the highly basic Grignard reagent from being quenched by water.[1] Refluxing the final coupling reaction helps to overcome the steric hindrance of the bulky Grignard reagent and the pyridine substrate.

Conclusion

The protocol outlined in this application note provides a detailed and scientifically sound methodology for the synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine. By employing a strategic Grignard-based approach, the challenges associated with the introduction of a sterically demanding tertiary alkyl group onto the pyridine scaffold can be effectively overcome. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel compounds with unique steric and electronic properties.

References

-

Grignard Reaction. Wikipedia. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

-

Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

PubChem Compound Summary for CID 76296, 4-(1-Butylpentyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

Derivatization Methods for 4-(1,1-Dibutyl-pentyl)-pyridine

An Application Guide:

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for 4-(1,1-dibutyl-pentyl)-pyridine, a pyridine derivative characterized by a highly sterically hindered tertiary alkyl group at the C4 position. The unique structural nature of this C4 substituent, which lacks α-protons and shields the pyridine ring, dictates the feasible reaction pathways. This document details methodologies targeting the three principal reactive sites: the pyridine nitrogen, the aromatic ring, and the alkyl side-chain. We explore key transformations including N-oxidation, quaternization, electrophilic aromatic substitution via N-oxide intermediates, palladium-catalyzed cross-coupling of corresponding halo-pyridines, and a modern approach to side-chain oxidation via dearomatization. Each section elucidates the mechanistic rationale behind the chosen methods, addressing the challenges posed by steric hindrance. Detailed, step-by-step protocols are provided for the most critical derivatization reactions, offering researchers and drug development professionals a practical guide to the synthesis of novel analogs based on this sterically encumbered scaffold.

Introduction to 4-(1,1-Dibutyl-pentyl)-pyridine

4-(1,1-Dibutyl-pentyl)-pyridine (CAS No: 13573-51-8) is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a bulky 1,1-dibutyl-pentyl group.[1][2][3] The defining feature of this molecule is the quaternary carbon atom bonded directly to the pyridine ring, creating significant steric hindrance around the C3, C4, and C5 positions, as well as influencing the accessibility of the nitrogen lone pair.

This steric congestion is the primary factor governing the molecule's reactivity. While the pyridine moiety typically offers several avenues for functionalization, the bulky substituent renders many standard reactions sluggish or completely ineffective.[4][5] Consequently, derivatization requires carefully selected reagents and conditions that can overcome this steric barrier or utilize alternative reaction pathways. This guide focuses on logical and field-proven strategies to successfully modify this challenging scaffold.

Caption: Key reactive sites for the derivatization of 4-(1,1-Dibutyl-pentyl)-pyridine.

Derivatization at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a primary site for reactivity, behaving as both a nucleophile and a base.[6]

N-Oxide Formation

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation that alters the electronic properties of the ring, making it a versatile intermediate for further functionalization.[7][8][9] The N-O bond introduces a dipole, increasing the electron density at the C2 and C4 positions.

Causality Behind Experimental Choices: For sterically hindered pyridines, common and mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are often inefficient.[5] The bulky C4-substituent impedes the approach of the peracid to the nitrogen atom. Therefore, more potent catalytic systems are required. The methyltrioxorhenium (MTO) catalyzed oxidation using hydrogen peroxide as the terminal oxidant is a highly effective method for such challenging substrates.[5]

Experimental Protocol 1: N-Oxidation using MTO/H₂O₂ This protocol outlines the synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine-N-oxide.

-

Reaction Setup : To a solution of 4-(1,1-Dibutyl-pentyl)-pyridine (1.0 eq.) in dichloromethane (CH₂Cl₂) or another suitable solvent, add methyltrioxorhenium (MTO) (0.2–1.0 mol%).

-

Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 1.5–2.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quaternization to Pyridinium Salts

Quaternization involves the alkylation of the pyridine nitrogen, typically with an alkyl halide, to form a positively charged pyridinium salt (a Menshutkin reaction).[10][11] This transformation is crucial as it significantly activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack.[12]

Causality Behind Experimental Choices: Similar to N-oxidation, quaternization is retarded by the steric hindrance of the C4-substituent. The reaction requires forcing conditions to proceed at a reasonable rate. The choice of a highly reactive alkylating agent (e.g., iodomethane or benzyl bromide) and a polar aprotic solvent (e.g., acetonitrile or DMF) to stabilize the charged transition state is critical.[10] Elevated temperatures are typically necessary.

Experimental Protocol 2: Quaternization with Iodomethane This protocol describes the synthesis of 1-Methyl-4-(1,1-dibutyl-pentyl)-pyridinium iodide.

-

Reaction Setup : Dissolve 4-(1,1-Dibutyl-pentyl)-pyridine (1.0 eq.) in a minimal amount of acetonitrile in a pressure-rated vessel equipped with a magnetic stir bar.

-

Reagent Addition : Add an excess of iodomethane (CH₃I) (3.0–5.0 eq.).

-

Reaction Conditions : Seal the vessel and heat the mixture at 60–80 °C for 24–48 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Product Isolation : Monitor for the formation of a precipitate. Upon completion, cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification : Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials. The pyridinium salt is often crystalline and may not require further purification.

Functionalization of the Pyridine Ring

Electrophilic Substitution via N-Oxide Intermediates

Direct electrophilic aromatic substitution (SEAr) on pyridine is challenging due to the electron-deficient nature of the ring.[6][13] The N-oxide derivative, however, is activated toward SEAr and directs incoming electrophiles to the C2 and C4 positions.[8] Since the C4 position is blocked in our substrate, functionalization is directed to the C2/C6 positions. A subsequent deoxygenation step can restore the pyridine ring.

Sources

- 1. 4-(1-Butylpentyl)pyridine [webbook.nist.gov]

- 2. 4-(1,1-Dibutyl-pentyl)-pyridine - GenPrice UK [genprice.uk]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 4-(1,1-Dibutyl-pentyl)-pyridine in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial effects.[2][3][4] This guide focuses on a unique derivative, 4-(1,1-Dibutyl-pentyl)-pyridine , a compound characterized by a sterically demanding substituent at the 4-position. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, its structural features provide a compelling basis for exploring its potential applications in medicinal chemistry.

This document will delve into the rationale behind investigating such a sterically hindered pyridine, outlining its synthesis, physicochemical characterization, and potential therapeutic applications. We will provide detailed, field-proven protocols that can serve as a foundational framework for researchers to unlock the potential of this and similar compounds. Our approach is grounded in the principles of structure-activity relationships (SAR) and the established roles of sterically hindered pyridines in both organic synthesis and as potential modulators of biological targets.

The Significance of Steric Hindrance in 4-Substituted Pyridines

The defining feature of 4-(1,1-Dibutyl-pentyl)-pyridine is the bulky neo-nonyl group attached to the pyridine ring.[5] This quaternary alkyl substituent creates a significant steric shield around the pyridine core, which has profound implications for its chemical and physical properties.[5]

-

Modulation of Basicity and Nucleophilicity: The steric bulk around the nitrogen atom can decrease its basicity by hindering the approach of protons.[5] This property is highly valuable in organic synthesis where a non-nucleophilic base is required. In a biological context, this reduced basicity could influence the compound's interaction with acidic residues in a protein's active site.

-

Influence on Intermolecular Interactions: The large lipophilic alkyl group will significantly impact the molecule's solubility and its ability to engage in hydrophobic interactions with biological targets. This can be a key factor in determining the compound's pharmacokinetic profile and its affinity for specific binding pockets.

-

Direction for Structure-Activity Relationship (SAR) Studies: The exploration of bulky substituents at the 4-position of the pyridine ring is a valid strategy in drug discovery. While some studies suggest that bulky groups can lead to lower antiproliferative activity in certain contexts, the specific nature of the target and the binding pocket ultimately determines the outcome.[3] Therefore, synthesizing and testing compounds like 4-(1,1-Dibutyl-pentyl)-pyridine is a logical step in a comprehensive SAR campaign.[6]

Potential Therapeutic Applications

Given the structural characteristics of 4-(1,1-Dibutyl-pentyl)-pyridine , several potential therapeutic avenues can be hypothesized:

-

Antiproliferative Agents: The pyridine scaffold is a common feature in many anticancer drugs.[1] The lipophilic nature of the dibutyl-pentyl group could facilitate membrane translocation and interaction with intracellular targets.

-

Antimalarial Agents: Pyridine derivatives have shown promise as antimalarial agents.[7][8] The bulky alkyl group could potentially enhance the compound's activity by increasing its affinity for hydrophobic pockets in parasitic enzymes.

-

Antimicrobial and Antiviral Agents: The broad biological activity of pyridine derivatives extends to antimicrobial and antiviral applications.[2][9] The unique steric and electronic properties of 4-(1,1-Dibutyl-pentyl)-pyridine warrant its investigation against a panel of bacterial and viral targets.

Synthesis and Characterization

The synthesis of 4-alkylpyridines can be achieved through various methods. A general and robust approach involves the reaction of a pyridine derivative with an organometallic reagent.

Protocol 1: Synthesis of 4-(1,1-Dibutyl-pentyl)-pyridine

Objective: To synthesize 4-(1,1-Dibutyl-pentyl)-pyridine from 4-bromopyridine.

Materials:

-

4-Bromopyridine

-

Magnesium turnings

-

1-Bromo-1,1-dibutylpentane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromopyridine in anhydrous THF and add it to a dropping funnel.

-

Slowly add the 4-bromopyridine solution to the magnesium turnings with vigorous stirring. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, 4-pyridylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-bromo-1,1-dibutylpentane in anhydrous diethyl ether and add it to a dropping funnel.

-

Slowly add the 1-bromo-1,1-dibutylpentane solution to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4-(1,1-Dibutyl-pentyl)-pyridine.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Physicochemical and In Vitro Evaluation Protocols

Protocol 2: Determination of Lipophilicity (LogP)

Objective: To determine the octanol-water partition coefficient (LogP) of 4-(1,1-Dibutyl-pentyl)-pyridine, a key indicator of its lipophilicity.

Method: Shake-flask method.

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a known amount of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to separate the octanol and water layers.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

Protocol 3: In Vitro Antiproliferative Assay

Objective: To evaluate the cytotoxic effect of 4-(1,1-Dibutyl-pentyl)-pyridine on cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the physicochemical and in vitro assays should be summarized in a clear and concise table for easy comparison.

| Compound | Molecular Weight ( g/mol ) | LogP | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 |

| 4-(1,1-Dibutyl-pentyl)-pyridine | 261.47 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Positive Control (e.g., Doxorubicin) | 543.52 | [Known Value] | [Known Value] | [Known Value] | [Known Value] |

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a novel pyridine derivative.

Caption: Workflow for Synthesis and Evaluation of Pyridine Derivatives.

Conclusion and Future Directions

While 4-(1,1-Dibutyl-pentyl)-pyridine represents a molecule with underexplored potential in medicinal chemistry, its unique sterically hindered structure provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust starting point for synthesizing, characterizing, and evaluating its physicochemical and biological properties. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of sterically demanding 4-alkylpyridines and could pave the way for the discovery of novel therapeutic agents. Future research should focus on expanding the in vitro testing to a broader range of biological targets and, if promising activity is observed, proceeding to in vivo studies to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

-

PubMed. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Available from: [Link]

-

PubChem. 4-(1-Butylpentyl)pyridine. Available from: [Link]

-

PubMed. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

-

PubMed Central. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Available from: [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

-

PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. Available from: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

- Google Patents. Pyridin-4-yl derivatives.

-

ACS Publications. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Available from: [Link]

- Google Patents. Pyrimidine compound and medical use thereof.

-

ACS Publications. Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Available from: [Link]

-

Drug Design. Structure Activity Relationships. Available from: [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

- Google Patents. PIPERIDINEDERIVATIVES.

-

ResearchGate. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

Drug Design. Structure Activity Relationship Of Drugs. Available from: [Link]

- Google Patents. Pyridine preparation.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"4-(1,1-Dibutyl-pentyl)-pyridine" analytical techniques

Executive Summary

This guide details the analytical characterization and functional application of 4-(1,1-Dibutylpentyl)pyridine (CAS: 13573-51-8), a highly lipophilic nitrogen-donor ligand. Unlike simple alkyl-pyridines, the steric bulk of the 1,1-dibutylpentyl group at the 4-position confers unique solubility properties, suppressing "third-phase" formation in solvent extraction processes while maintaining the basicity of the pyridine nitrogen.

This document serves two purposes:

-

Quality Control (QC): Validating purity using GC-MS and NMR.

-

Functional Application: Protocols for using this molecule as a solvating extractant for transition metals (Cu²⁺, Zn²⁺) in hydrometallurgy and ion-transport studies.

Part 1: Structural Characterization & Purity Analysis

The high lipophilicity (LogP > 6) and thermal stability of 4-(1,1-Dibutylpentyl)pyridine make Gas Chromatography-Mass Spectrometry (GC-MS) the preferred technique for purity assessment over Reversed-Phase HPLC, which often suffers from retention time drift with such hydrophobic analytes.

Protocol 1.1: GC-MS Purity Validation

Rationale: The branched alkyl tail creates specific fragmentation patterns that confirm the "1,1-dibutyl" quaternary carbon attachment, distinguishing it from linear isomers (e.g., 4-n-tridecylpyridine).

Instrument Configuration:

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Why: A non-polar 5% phenyl-methylpolysiloxane phase prevents peak tailing of the basic pyridine nitrogen.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless (280°C). Split ratio 50:1 for neat samples; Splitless for trace analysis.

Method Parameters:

-

Oven Program:

-

Initial: 100°C (Hold 1 min) — Solvent focusing.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 10°C/min to 300°C (Hold 5 min) — Elution of heavy lipophile.

-

-

MS Source: Electron Ionization (EI) @ 70 eV.

-

Scan Range: 40–500 m/z.

Data Interpretation (Self-Validating Check):

-

Molecular Ion (M⁺): Must observe distinct peak at m/z 261.4 .

-

Base Peak: Expect fragmentation at the quaternary carbon (alpha-cleavage). Loss of a butyl group ([M-57]⁺) or the pentyl chain.

-

Retention Index: The branching significantly reduces the boiling point compared to linear C13-pyridine isomers; expect elution earlier than linear standards.

Part 2: Functional Application (Solvent Extraction)

This molecule functions as a solvating extractant . The pyridine nitrogen possesses a lone pair that coordinates with metal cations in the organic phase.

Mechanism:

Protocol 2.1: Determination of Distribution Coefficient (D)

Objective: Quantify the extraction efficiency for Copper(II) from acidic chloride media.

Reagents:

-

Organic Phase: 0.1 M 4-(1,1-Dibutylpentyl)pyridine dissolved in Toluene or Kerosene (with 5% 1-octanol as a modifier if using kerosene to prevent third-phase formation).

-

Aqueous Phase: 10 mM CuCl₂ in 0.1 M HCl.

Workflow:

-

Pre-equilibration: Contact the organic phase with 0.1 M HCl (without metal) for 10 minutes to protonate any impurities and saturate the solvent. Discard aqueous.

-

Extraction:

-

Mix 5 mL Organic Phase + 5 mL Aqueous Phase (Phase Ratio A/O = 1) in a glass vial.

-

Agitation: Shake mechanically at 250 rpm for 30 minutes at 25°C. Note: Kinetics for sterically hindered pyridines can be slower; 30 mins ensures equilibrium.

-

-

Separation: Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

-

Analysis:

-

Remove the aqueous raffinate.

-

Measure residual Cu²⁺ in the raffinate using ICP-OES (Emission line 327.395 nm).

-

-

Calculation:

-

% Extraction:

-

Table 1: Troubleshooting Extraction Issues

| Observation | Probable Cause | Corrective Action |

| Third Phase Formation | Solubility limit of metal-complex in non-polar diluent. | Add 5-10% v/v 1-Octanol or TBP (Tributyl phosphate) as a phase modifier. |

| Low Extraction (D < 0.1) | Acid concentration too high (Protonation of Pyridine). | Pyridine acts as a base ( |

| Emulsion | Similar densities of phases. | Increase ionic strength of aqueous phase (add NaCl) or use centrifugation. |

Part 3: Mechanistic Visualization

The following diagrams illustrate the analytical workflow and the chemical mechanism of extraction.

Figure 1: Analytical & Extraction Workflow

Caption: Integrated workflow for validating ligand purity via GC-MS followed by liquid-liquid extraction performance testing.

Figure 2: Extraction Mechanism (Solvation vs. Ion Exchange)

Caption: Schematic of the solvating extraction mechanism where the lipophilic pyridine (L) pulls the neutral metal salt into the organic phase.

References

- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text for D-value calculations and slope analysis methodologies).

- Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Reference for interfacial kinetics of lipophilic ligands).

- Agilent Technologies. (2020). GC-MS Analysis of Nitrogen-Containing Hydrocarbons. Application Note 5990-XXXX. (General protocol for basic nitrogen compounds on HP-5ms columns).

Troubleshooting & Optimization

Technical Support Center: 4-(1,1-Dibutyl-pentyl)-pyridine

Advanced Troubleshooting & Stability Guide

Executive Summary

You are working with 4-(1,1-Dibutyl-pentyl)-pyridine (CAS: 13573-51-8).[1] This is not a standard pyridine. It features a quaternary carbon at the 4-position attached to three long alkyl chains (two butyls, one pentyl).[1][2]

The Chemist's Reality: This molecule combines the basicity of pyridine with the physical properties of a heavy lipid. The quaternary "benzylic" carbon renders it exceptionally stable against radical autoxidation (unlike 4-alkyl pyridines with protons at the

This guide addresses the discrepancy between theoretical stability and observed experimental failure modes, focusing on aggregation , trace N-oxidation , and chromatographic behavior .[1]

Module 1: Stability & Storage Issues

User Complaint: "My clear oil has turned yellow/brown after two weeks of storage."

The Mechanism

While the quaternary

-

N-Oxidation: Slow reaction with atmospheric oxygen to form the N-oxide, which is often colored.

-

Photo-induced Electron Transfer: Pyridines are light-sensitive. In the presence of trace transition metals (leftover from synthesis) and light, colored charge-transfer complexes form.[1]

Troubleshooting Protocol: Restoring Purity

Do not distill immediately. Distillation of this high-boiling lipophile often leads to thermal decomposition before the boiling point is reached, unless high vacuum (<0.1 mmHg) is available.[1]

Step-by-Step Restoration (The "Alumina Scrub"):

-

Dissolve: Dilute the yellow oil in 5 volumes of Hexane or Pentane.

-

Prepare: Pack a short plug (2 cm) of Basic Alumina (Activity Grade I) in a glass pipette or sintered funnel.

-

Why Basic? Acidic silica will bind the pyridine strongly; basic alumina removes polar N-oxides and colored impurities without retaining the product.

-

-

Elute: Pass the solution through the plug. The yellow band will stick to the top; the filtrate should be colorless.

-

Concentrate: Rotary evaporate the solvent.

Storage Standard:

-

Container: Amber glass (UV protection).[1]

-

Atmosphere: Argon backfill (prevents carbonate formation from atmospheric

).[1] -

Temp: 4°C is sufficient; freezing is unnecessary and may cause phase separation issues if impurities are present.

Module 2: NMR & Analytical Anomalies

User Complaint: "The NMR spectrum shows broad, undefined alkyl peaks, and the integration is off. Is it polymerizing?"

The Phenomenon: Supramolecular Aggregation

This molecule is essentially a "surfactant head" (pyridine) with a "greasy tail" (dibutyl-pentyl).[1] In non-polar solvents like

Diagnostic Experiment

Run the following validity test to confirm aggregation vs. degradation:

| Parameter | Standard Conditions ( | Validation Conditions ( |

| Appearance | Broad multiplets in alkyl region (0.8–1.5 ppm).[1] | Sharp, well-defined triplets/multiplets. |

| Aromatic Region | Broad singlets/doublets. | Distinct doublets (shifted downfield due to protonation).[1] |

| Conclusion | Aggregation is occurring. | Monomeric species confirmed. |

Protocol for High-Resolution NMR: Add 1 drop of Trifluoroacetic Acid (TFA) to your NMR tube.[1]

-

Mechanism:[1][3][4][5] Protonation of the pyridine nitrogen (

) creates electrostatic repulsion between the rings, breaking the aggregates and sharpening the signals.

Module 3: Purification Challenges

User Complaint: "The compound streaks/tails on silica gel columns and yield is low."

The Cause: Silanol Interaction

The basic nitrogen interacts with the acidic silanol (

The Solution: The "Amine-Modified" Mobile Phase

You must deactivate the silica surface before and during the run.

Optimized Flash Chromatography Protocol:

-

Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (Et3N) .[1]

-

Eluent System: Use Hexane:Ethyl Acetate (gradient) with 1% Et3N maintained throughout.[1]

-

Loading: Load the sample as a liquid (neat or minimal hexane). Do not dry-load on silica, as the heat of adsorption can degrade the pyridine surface interaction.

Visualizing the Stability & Reactivity Landscape

The following diagram maps the logical flow of stability issues and the specific chemical shielding provided by the quaternary structure.

Figure 1: Mechanistic map showing how the quaternary structure protects against carbon oxidation, while the nitrogen center drives aggregation and surface adsorption issues.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a ligand for metal catalysis? A: Yes, but with a caveat. The steric bulk at the 4-position is distal (far) from the nitrogen, so it does not sterically hinder metal binding at the N-site.[1] However, the massive alkyl group increases solubility in non-polar solvents (Hexane, Toluene) significantly.[1] Warning: If your reaction mechanism requires the ligand to dissociate, the high lipophilicity may prevent it from re-entering the coordination sphere if the metal is in a more polar phase.

Q2: The MSDS says "Store at -20°C". Is this necessary?

A: For the pure oil, -20°C is often recommended to slow N-oxidation.[1] However, this compound can freeze or become extremely viscous. If you store it cold, you must allow it to equilibrate to room temperature under argon before opening. Opening a cold bottle condenses atmospheric moisture, leading to hydrate formation (

Q3: I see a small impurity at 1.2 ppm that won't go away. What is it?

A: If you synthesized this via alkylation, this is likely a trace of the "1-butyl-pentyl" analog (where one butyl group is missing, leaving a tertiary proton).[1] This impurity is susceptible to oxidation.[6] If the impurity persists after chromatography, consider a chemical wash: treat the mixture with

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76296: 4-(1-Butylpentyl)pyridine (Structural Analog Analysis).[1] Retrieved from [Link][1]

Sources